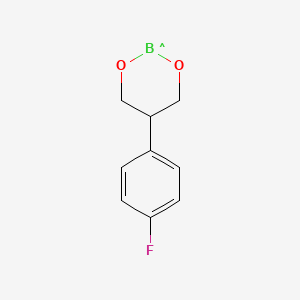

5-(4-Fluorophenyl)-1,3,2-dioxaborinane

Beschreibung

Eigenschaften

Molekularformel |

C9H9BFO2 |

|---|---|

Molekulargewicht |

178.98 g/mol |

InChI |

InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2 |

InChI-Schlüssel |

KYAYCMVTVZDOFB-UHFFFAOYSA-N |

Kanonische SMILES |

[B]1OCC(CO1)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction with pinacol, which forms the pinacol boronic ester. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like potassium carbonate, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorophenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert it into boranes or other reduced boron species.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Boranes or other reduced boron species.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorophenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a probe in biological studies.

Industry: It is used in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various organic and inorganic species. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Steric Effects

- 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (): The 4,4,6-trimethyl substituents on the boron ring increase steric hindrance, which may reduce reactivity in coupling reactions but improve thermal stability .

- 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (): The 4-methoxyphenyl group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. The 5,5-dimethyl groups on the boron ring further stabilize the structure, as reflected in its commercial availability (97% purity) .

Aryl Group Modifications

- 5-Methyl-5-propyl-2-(p-tolyl)-1,3,2-dioxaborinane (): The p-tolyl group (methyl-substituted phenyl) lacks fluorine’s electronegativity, which may reduce metabolic stability in drug candidates. Pharmacological studies on this compound suggest aryl substituents significantly influence bioactivity .

Physical and Commercial Properties

Biologische Aktivität

5-(4-Fluorophenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in drug development and targeted cancer therapies. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

5-(4-Fluorophenyl)-1,3,2-dioxaborinane features a dioxaborinane ring fused with a 4-fluorophenyl group. The presence of the fluorine atom enhances its electronic properties, making it a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features contribute to its chemical reactivity and potential applications in various fields, particularly in drug development.

Biological Activity

The biological activity of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane is primarily linked to its potential use as a boron delivery agent in boron neutron capture therapy (BNCT). This targeted cancer treatment method leverages the unique properties of boron compounds to selectively destroy cancer cells while sparing healthy tissue. Preliminary studies suggest that this compound can interact with biological molecules such as proteins and nucleic acids, facilitating its use in targeted therapies or as molecular probes in biological assays.

The compound's mechanism of action is still under investigation. However, it is believed that the dioxaborinane structure allows for specific binding interactions with various biological targets. This interaction could enhance the efficacy of therapeutic agents by improving their selectivity towards cancer cells.

Synthesis

The synthesis of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with ethylene glycol under acidic conditions. This reaction proceeds via the formation of a boronate ester intermediate, which subsequently cyclizes to form the dioxaborinane ring. Key parameters such as temperature, solvent choice, and catalyst type are crucial for optimizing yield and purity during synthesis.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenylboronic Acid | Lacks dioxaborinane ring | Commonly used in cross-coupling reactions |

| 4-Fluorophenylboronic Acid | Similar structure without dioxaborinane | Extensively used in organic synthesis |

| 2-(4-Chlorophenyl)-1,3,2-dioxaborinane | Chlorine substituent instead of fluorine | Offers different reactivity patterns |

| 5-(4-Methoxyphenyl)-1,3,2-dioxaborinane | Methoxy group instead of fluorine | Alters electronic properties and reactivity |

5-(4-Fluorophenyl)-1,3,2-dioxaborinane stands out due to its combination of the dioxaborinane ring and the 4-fluorophenyl group. This unique structure imparts enhanced stability and reactivity compared to other similar compounds.

Case Studies and Research Findings

Research into 5-(4-Fluorophenyl)-1,3,2-dioxaborinane's interactions with biological targets is ongoing. Some notable findings include:

- Targeted Cancer Therapy : Initial investigations indicate that this compound may improve the efficacy of BNCT by enhancing boron accumulation in tumor cells while minimizing systemic toxicity.

- Pharmacokinetics and Toxicity Profiles : Further studies are essential to understand the pharmacokinetics and toxicity profiles of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane to ascertain its safety and effectiveness as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 5-(4-Fluorophenyl)-1,3,2-dioxaborinane, and how can purity be validated?

- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or boronic esterification. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . For boron-containing intermediates, inductively coupled plasma mass spectrometry (ICP-MS) ensures boron stoichiometric accuracy.

Q. How should 5-(4-Fluorophenyl)-1,3,2-dioxaborinane be stored to maintain stability during experiments?

- Methodological Answer: Store at 2–8°C in inert, anhydrous conditions (e.g., under argon) to prevent hydrolysis of the dioxaborinane ring. Use amber vials to minimize photodegradation, and monitor stability via periodic thin-layer chromatography (TLC) or differential scanning calorimetry (DSC) .

Q. What spectroscopic techniques are critical for characterizing fluorophenyl-substituted dioxaborinanes?

- Methodological Answer:

- ¹⁹F NMR : To confirm fluorine substitution patterns (δ = -110 to -120 ppm for para-fluorophenyl groups).

- ¹¹B NMR : To verify boronate ester formation (δ = 28–32 ppm for cyclic boronic esters).

- FT-IR : B-O stretching vibrations (1350–1450 cm⁻¹) and aromatic C-F bonds (1220–1280 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) optimize reaction pathways for synthesizing fluorophenyl-dioxaborinane derivatives?

- Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) predict transition states and regioselectivity in cyclization reactions. Molecular dynamics simulations (e.g., COMSOL Multiphysics) model solvent effects on boron-oxygen bond formation . Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy.

Q. What strategies resolve contradictions in catalytic activity data for fluorophenyl-dioxaborinanes in cross-coupling reactions?

- Methodological Answer:

- Controlled Variable Analysis : Isolate factors like ligand steric effects (e.g., using Tolman cone angles) or solvent polarity (e.g., dielectric constant comparisons).

- In Situ Monitoring : Use operando Raman spectroscopy to track intermediate species during catalysis.

- Statistical Design : Apply factorial design (2^k) to evaluate interaction effects between temperature, catalyst loading, and substrate ratios .

Q. How does the fluorophenyl substituent influence the electronic properties of the dioxaborinane ring in drug delivery systems?

- Methodological Answer:

- Electrochemical Profiling : Cyclic voltammetry (CV) quantifies electron-withdrawing effects of fluorine on boronate ester redox potentials.

- Molecular Docking : Simulate interactions with biological targets (e.g., serine proteases) using AutoDock Vina. Compare with non-fluorinated analogs to isolate substituent effects .

Q. What are the challenges in scaling up fluorophenyl-dioxaborinane synthesis while maintaining enantiomeric purity?

- Methodological Answer:

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralpak® columns for enantiomer separation.

- Crystallization Optimization : Screen solvent systems (e.g., ethanol/water) to enhance crystal lattice symmetry.

- Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy for in-line monitoring of chiral intermediates .

Methodological Notes

- Theoretical Frameworks : Link studies to boron-mediated catalysis theory (e.g., Lewis acid activation) or fluorinated pharmacophore design principles .

- Contradiction Management : Use Bayesian statistical models to reconcile divergent catalytic efficiency data across studies .

- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds (e.g., waste disposal protocols per OECD 203) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.